molecular formula C11H11NO3 B12605688 7-(2-hydroxyethoxy)-1H-quinolin-2-one CAS No. 877969-59-0

7-(2-hydroxyethoxy)-1H-quinolin-2-one

Cat. No.: B12605688
CAS No.: 877969-59-0
M. Wt: 205.21 g/mol
InChI Key: NCPUVKZZEPQEKF-UHFFFAOYSA-N
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Description

7-(2-hydroxyethoxy)-1H-quinolin-2-one: is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinoline ring system with a hydroxyethoxy substituent at the 7-position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethoxy)-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxyquinolin-2-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethoxy)-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

7-(2-hydroxyethoxy)-1H-quinolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has shown that quinolinone derivatives possess antimicrobial, antiviral, and anticancer properties, making them potential candidates for drug development.

    Industry: The compound is used in the development of materials with specific optical and electronic properties

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxyquinolin-2-one: Lacks the hydroxyethoxy substituent but shares the quinolinone core structure.

    7-(2-hydroxypropoxy)-1H-quinolin-2-one: Similar structure with a propoxy group instead of a hydroxyethoxy group.

    7-(2-hydroxyethoxy)-1H-pyridin-2-one: Contains a pyridinone ring instead of a quinolinone ring

Uniqueness

The presence of the hydroxyethoxy group at the 7-position of the quinolinone ring imparts unique chemical and biological properties to 7-(2-hydroxyethoxy)-1H-quinolin-2-one. This substituent enhances the compound’s solubility and may improve its interaction with biological targets compared to similar compounds .

Properties

CAS No.

877969-59-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-(2-hydroxyethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO3/c13-5-6-15-9-3-1-8-2-4-11(14)12-10(8)7-9/h1-4,7,13H,5-6H2,(H,12,14)

InChI Key

NCPUVKZZEPQEKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCO

Origin of Product

United States

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